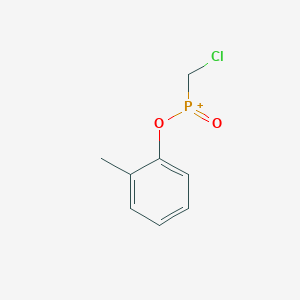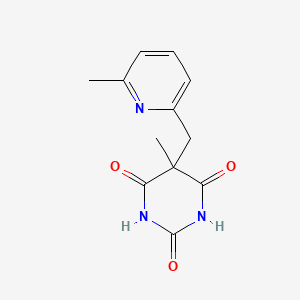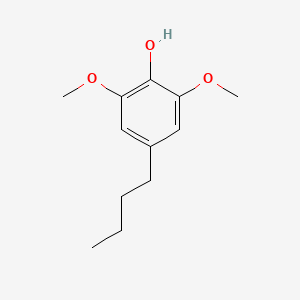
4-Butyl-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2,6-dimethoxyphenol is a phenolic compound characterized by the presence of a butyl group at the 4-position and methoxy groups at the 2 and 6 positions on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxyphenol with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as tetrabutylammonium bromide can be used to enhance the reaction rate and yield. The use of microreactors has also been explored to optimize the synthesis process by providing precise control over reaction parameters .
化学反応の分析
Types of Reactions
4-Butyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to scavenge free radicals and reduce oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-Butyl-2,6-dimethoxyphenol involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and other free radicals, converting them into less reactive species. This antioxidant activity is mediated through pathways involving the reduction of oxidative stress and the stabilization of cellular structures .
類似化合物との比較
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Similar in structure but with an allyl group instead of a butyl group.
2,6-Dimethoxyphenol: Lacks the butyl group, making it less hydrophobic and potentially less effective in certain applications.
4-tert-Butyl-2,6-dimethylphenol: Contains tert-butyl and methyl groups, offering different steric and electronic properties
Uniqueness
4-Butyl-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and may influence its reactivity and interactions with other molecules. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles.
特性
CAS番号 |
97678-78-9 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
4-butyl-2,6-dimethoxyphenol |
InChI |
InChI=1S/C12H18O3/c1-4-5-6-9-7-10(14-2)12(13)11(8-9)15-3/h7-8,13H,4-6H2,1-3H3 |
InChIキー |
FLUCNFPMPXHPSX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C(=C1)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


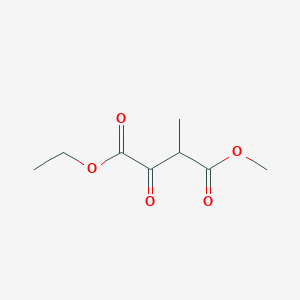



![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)

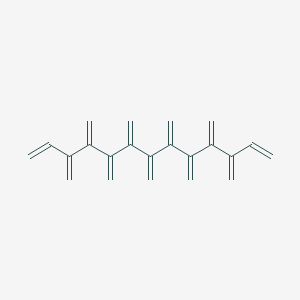
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
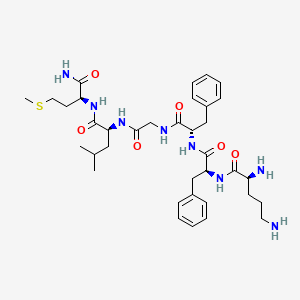
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
